molecular formula C20H21N5O5 B15138825 N6-benzoyl-2',3'-isopropylidene adenosine

N6-benzoyl-2',3'-isopropylidene adenosine

Cat. No.: B15138825
M. Wt: 411.4 g/mol
InChI Key: LJKIYWGWKVYJHS-CCWODGMESA-N
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Description

N6-benzoyl-2’,3’-isopropylidene adenosine is a synthetic analog of adenosine, a nucleoside that plays a crucial role in various biological processesAdenosine analogs, including N6-benzoyl-2’,3’-isopropylidene adenosine, are often studied for their ability to act as smooth muscle vasodilators and their potential to inhibit cancer progression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N6-benzoyl-2’,3’-isopropylidene adenosine typically involves the protection of the hydroxyl groups of adenosine followed by benzoylation at the N6 position. The isopropylidene group is introduced to protect the 2’ and 3’ hydroxyl groups. The general synthetic route can be summarized as follows:

Industrial Production Methods

While specific industrial production methods for N6-benzoyl-2’,3’-isopropylidene adenosine are not widely documented, the general principles of large-scale nucleoside synthesis apply. These include optimizing reaction conditions for yield and purity, using scalable protection and deprotection strategies, and employing efficient purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N6-benzoyl-2’,3’-isopropylidene adenosine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N6-benzoyl-2’,3’-isopropylidene adenosine has several scientific research applications:

Mechanism of Action

The mechanism of action of N6-benzoyl-2’,3’-isopropylidene adenosine involves its interaction with adenosine receptors and other molecular targets. As an adenosine analog, it can mimic the effects of adenosine, leading to vasodilation and inhibition of cancer cell proliferation. The compound’s benzoyl and isopropylidene groups may enhance its stability and bioavailability, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • Adenosine phosphate
  • Acadesine
  • Clofarabine
  • Fludarabine phosphate
  • Vidarabine

Uniqueness

N6-benzoyl-2’,3’-isopropylidene adenosine is unique due to its specific structural modifications, which confer distinct chemical and biological properties. The benzoyl group at the N6 position and the isopropylidene protection of the 2’ and 3’ hydroxyl groups differentiate it from other adenosine analogs, potentially enhancing its stability and activity in biological systems .

Properties

Molecular Formula

C20H21N5O5

Molecular Weight

411.4 g/mol

IUPAC Name

N-[9-[(3aS,4R,6R)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]purin-6-yl]benzamide

InChI

InChI=1S/C20H21N5O5/c1-20(2)29-14-12(8-26)28-19(15(14)30-20)25-10-23-13-16(21-9-22-17(13)25)24-18(27)11-6-4-3-5-7-11/h3-7,9-10,12,14-15,19,26H,8H2,1-2H3,(H,21,22,24,27)/t12-,14?,15+,19-/m1/s1

InChI Key

LJKIYWGWKVYJHS-CCWODGMESA-N

Isomeric SMILES

CC1(O[C@@H]2[C@@H](O[C@@H](C2O1)CO)N3C=NC4=C(N=CN=C43)NC(=O)C5=CC=CC=C5)C

Canonical SMILES

CC1(OC2C(OC(C2O1)N3C=NC4=C(N=CN=C43)NC(=O)C5=CC=CC=C5)CO)C

Origin of Product

United States

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